
Acetic acid--4-(hydroxymethyl)oxan-4-yl acetate (1/1)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetic acid;[4-(hydroxymethyl)oxan-4-yl] acetate is an organic compound that features both acetic acid and oxan-4-yl acetate moieties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;[4-(hydroxymethyl)oxan-4-yl] acetate typically involves the esterification of 4-(hydroxymethyl)oxan-4-ol with acetic acid. This reaction can be catalyzed by acidic catalysts such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction proceeds as follows:
4-(hydroxymethyl)oxan-4-ol+acetic acid→acetic acid;[4-(hydroxymethyl)oxan-4-yl] acetate+water
Industrial Production Methods
In an industrial setting, the production of acetic acid;[4-(hydroxymethyl)oxan-4-yl] acetate can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yield and purity of the product.
Analyse Chemischer Reaktionen
Types of Reactions
Acetic acid;[4-(hydroxymethyl)oxan-4-yl] acetate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The ester group can be reduced to form an alcohol.
Substitution: The acetate group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used to substitute the acetate group.
Major Products Formed
Oxidation: 4-(carboxymethyl)oxan-4-yl acetate.
Reduction: 4-(hydroxymethyl)oxan-4-yl alcohol.
Substitution: Various substituted oxan-4-yl acetates depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Acetic acid;[4-(hydroxymethyl)oxan-4-yl] acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of metabolic pathways involving esterification and hydrolysis reactions.
Industry: Used in the production of polymers and resins due to its reactivity and structural properties.
Wirkmechanismus
The mechanism of action of acetic acid;[4-(hydroxymethyl)oxan-4-yl] acetate involves its ability to undergo esterification and hydrolysis reactions. The molecular targets and pathways involved include:
Esterification: The hydroxymethyl group reacts with carboxylic acids to form esters.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding alcohol and acetic acid.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Acetic acid;[4-(hydroxymethyl)oxan-4-yl] acetate: Unique due to the presence of both acetic acid and oxan-4-yl acetate moieties.
Tetrahydropyran-4-ylacetic acid: Similar structure but lacks the ester group.
4-(hydroxymethyl)oxan-4-yl acetate: Similar but does not contain the acetic acid moiety.
Uniqueness
Acetic acid;[4-(hydroxymethyl)oxan-4-yl] acetate is unique due to its dual functional groups, which allow it to participate in a wide range of chemical reactions. This makes it a versatile compound in both research and industrial applications.
Eigenschaften
CAS-Nummer |
100506-87-4 |
|---|---|
Molekularformel |
C10H18O6 |
Molekulargewicht |
234.25 g/mol |
IUPAC-Name |
acetic acid;[4-(hydroxymethyl)oxan-4-yl] acetate |
InChI |
InChI=1S/C8H14O4.C2H4O2/c1-7(10)12-8(6-9)2-4-11-5-3-8;1-2(3)4/h9H,2-6H2,1H3;1H3,(H,3,4) |
InChI-Schlüssel |
ROWOEKCFKWOGJQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)O.CC(=O)OC1(CCOCC1)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


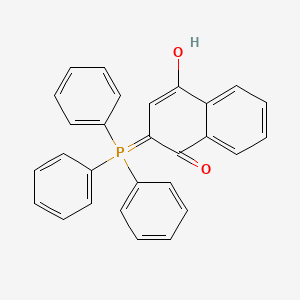
![{[1,1,1,3,3,4,4,5,5,5-Decafluoro-2-(trifluoromethyl)pentan-2-yl]sulfanyl}benzene](/img/structure/B14330735.png)
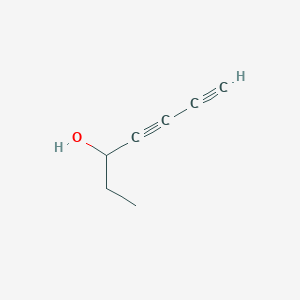
![1-(1-Benzyl-4-chloro-1H-pyrrolo[3,2-c]pyridin-2-yl)ethan-1-one](/img/structure/B14330741.png)
![1-{[(Triphenylstannyl)sulfanyl]carbonyl}piperidine](/img/structure/B14330743.png)
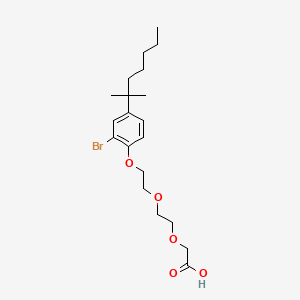
![2-[2-(Bicyclo[4.2.0]octa-1,3,5-trien-3-yl)ethenyl]naphthalene](/img/structure/B14330752.png)
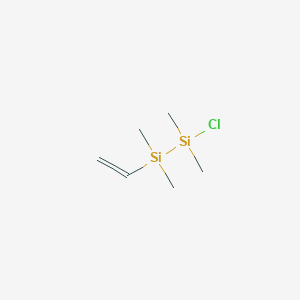
![Dichlorobis[2,4,6-tri(propan-2-yl)phenyl]silane](/img/structure/B14330760.png)
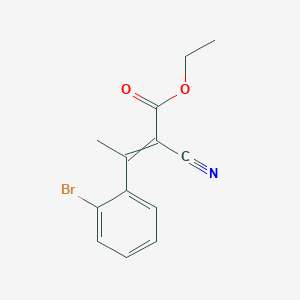
![2,5-Pyrrolidinedione, 1-[3-(4-phenyl-1-piperazinyl)propyl]-](/img/structure/B14330765.png)



